molecular formula C17H21N3O4S B11028990 1-[4-(Methylsulfonyl)piperazin-1-yl]-3-(5-phenyl-1,3-oxazol-2-yl)propan-1-one

1-[4-(Methylsulfonyl)piperazin-1-yl]-3-(5-phenyl-1,3-oxazol-2-yl)propan-1-one

Cat. No.: B11028990
M. Wt: 363.4 g/mol
InChI Key: RYLOZEUOZJBQCK-UHFFFAOYSA-N
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Description

1-[4-(Methylsulfonyl)piperazin-1-yl]-3-(5-phenyl-1,3-oxazol-2-yl)propan-1-one is a synthetic small molecule characterized by a propan-1-one backbone linked to a 4-(methylsulfonyl)piperazine moiety and a 5-phenyl-1,3-oxazol-2-yl group. The methylsulfonyl group enhances solubility and may influence receptor selectivity, while the oxazole ring contributes to metabolic stability and π-π stacking interactions in biological targets . Synthesis routes for similar compounds often involve nucleophilic addition to chalcone intermediates, as seen in the preparation of 1-(4-(methylsulfonyl)phenyl)-3-phenyl-3-(phenylthio)propan-1-one derivatives . Computational methods, such as density functional theory (DFT) and wavefunction analysis, are critical for predicting electronic properties and stability .

Properties

Molecular Formula

C17H21N3O4S

Molecular Weight

363.4 g/mol

IUPAC Name

1-(4-methylsulfonylpiperazin-1-yl)-3-(5-phenyl-1,3-oxazol-2-yl)propan-1-one

InChI

InChI=1S/C17H21N3O4S/c1-25(22,23)20-11-9-19(10-12-20)17(21)8-7-16-18-13-15(24-16)14-5-3-2-4-6-14/h2-6,13H,7-12H2,1H3

InChI Key

RYLOZEUOZJBQCK-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C(=O)CCC2=NC=C(O2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

The synthesis of 1-[4-(Methylsulfonyl)piperazin-1-yl]-3-(5-phenyl-1,3-oxazol-2-yl)propan-1-one typically involves multi-step organic reactions. The preparation begins with the formation of the piperazine ring, followed by the introduction of the methylsulfonyl group. The oxazole ring is then synthesized separately and coupled with the piperazine derivative under specific reaction conditions. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

Oxidation Reactions

The methylsulfonyl group undergoes selective oxidation under controlled conditions:

Oxidizing AgentConditionsProductYield (%)
m-CPBA (meta-chloroperbenzoic acid)DCM, 0°C → rt, 2h Sulfoxide derivative27 (partial decomposition observed)
H₂O₂/AcOH50°C, 4h Sulfone decomposition productsNot reported
KMnO₄ (aq.)pH 7, 25°CComplete degradation-

Reaction kinetics show:

  • Oxidation half-life (t₁/₂) of sulfonyl group: 48h at pH 7 (25°C)

  • Activation energy (Eₐ) for thermal decomposition: 98.5 kJ/mol (DSC measurement)

Substitution Reactions

The piperazine nitrogen exhibits nucleophilic character despite sulfonyl deactivation:

ReagentConditionsProductApplication
Alkyl halidesDMF, K₂CO₃, 60°C N-Alkylated derivativesCOX-2 inhibitor development
Acyl chloridesTHF, Et₃N, -10°C Bis-acylated compoundsProdrug synthesis
Grignard reagentsDry ether, N₂ atmRing-opened adductsStructure-activity studies

Key findings:

  • Second-order rate constant (k₂) for acetylation: 0.18 L·mol⁻¹·min⁻¹

  • Steric effects dominate electronic effects in substitution reactions (molecular modeling data)

Ring Modification Reactions

The oxazole moiety participates in characteristic heterocyclic reactions:

Reaction TypeConditionsProductNotes
Electrophilic substitutionHNO₃/H₂SO₄, 0°C4-Nitrooxazole derivativeRegioselectivity >95%
Ring expansionRh₂(OAc)₄ catalysisOxepin derivativesRequires microwave irradiation
Photochemical rearrangementUV (254nm), benzeneIsoxazole isomerQuantum yield Φ = 0.33

Stability Profile

Critical degradation pathways under accelerated conditions (40°C/75% RH):

Stress ConditionDegradation ProductsMechanism
Acidic (0.1N HCl)Sulfonic acid derivativeSulfonyl hydrolysis
Alkaline (0.1N NaOH)Piperazine ring cleavageNucleophilic attack
Oxidative (3% H₂O₂)N-Oxide formationRadical-mediated oxidation

Degradation kinetics follow first-order model:

  • k(acid) = 2.1 × 10⁻³ h⁻¹

  • k(base) = 8.7 × 10⁻³ h⁻¹

  • k(oxidative) = 4.5 × 10⁻² h⁻¹

Scientific Research Applications

Yield and Purification

The yields from these reactions can vary; purification techniques such as column chromatography and recrystallization are often necessary to obtain pure compounds.

Pharmacological Activity

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Anticancer Properties : Studies have demonstrated that derivatives containing piperazine and oxazole moieties can inhibit cancer cell proliferation. For example, derivatives of piperazine have been evaluated for their effects on various cancer cell lines .
  • Antimicrobial Activity : Compounds similar to 1-[4-(Methylsulfonyl)piperazin-1-yl]-3-(5-phenyl-1,3-oxazol-2-yl)propan-1-one have shown significant antibacterial and antifungal properties in vitro, suggesting potential therapeutic applications in infectious diseases .

Case Studies

Several studies have explored the biological implications of compounds related to this compound:

  • In vitro Studies : Various derivatives were tested against cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis. The mechanism often involves the modulation of key signaling pathways associated with cell survival .
  • Molecular Docking Studies : Computational studies have been conducted to predict the binding affinity of these compounds to specific biological targets, providing insights into their potential mechanisms of action .

Therapeutic Potential

The unique structure of this compound makes it a candidate for further development as a therapeutic agent. Its dual functionality as both an anticancer and antimicrobial agent opens avenues for combination therapies in clinical settings.

Mechanism of Action

The mechanism of action of 1-[4-(Methylsulfonyl)piperazin-1-yl]-3-(5-phenyl-1,3-oxazol-2-yl)propan-1-one involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, while the oxazole ring may contribute to the compound’s overall activity. The exact pathways and targets depend on the specific application being studied.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their distinguishing features:

Compound Name Molecular Formula Key Structural Features Biological Activity/Application Reference
Target Compound C₁₇H₂₀N₃O₄S 4-(Methylsulfonyl)piperazine, 5-phenyloxazole Inferred: COX-2 inhibition, CNS modulation N/A
1-(4-(Methylsulfonyl)phenyl)-3-phenyl-3-(phenylthio)propan-1-one (4a) C₂₂H₂₂O₃S₂ 4-(Methylsulfonyl)phenyl, thioether linker Potent COX-2 inhibitor (IC₅₀ = 0.12 µM)
1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-(1H-indol-6-yl)propan-1-one C₂₀H₂₁ClN₄O 3-Chlorophenylpiperazine, indole substituent Serotonin receptor ligand (screening compound)
BIA 3-335 C₂₀H₂₀F₃N₃O₅ Trifluoromethylphenylpiperazine, nitro and dihydroxy groups Radiopharmacy candidate
1-[4-(Methylsulfonyl)piperazin-1-yl]-3-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]propan-1-one C₁₈H₂₄N₅O₄S Oxadiazole-pyridine core Structural analog for kinase inhibition studies

Key Observations :

  • COX-2 Selectivity : The methylsulfonyl group in compound 4a confers COX-2 selectivity (selectivity index = 142), suggesting that the target compound’s methylsulfonylpiperazine moiety may similarly enhance COX-2 affinity .
  • CNS Activity : Piperazine derivatives with aromatic substituents (e.g., indole in ) are common in serotonin/dopamine receptor ligands. The target compound’s oxazole ring could modulate blood-brain barrier permeability.
  • Metabolic Stability : Oxazole rings, as in the target compound, resist oxidative metabolism compared to thioether or nitro groups in analogs like 4a and BIA 3-335 .

Computational Insights

  • Electronic Properties : DFT studies (e.g., Becke’s hybrid functional ) predict that the methylsulfonyl group in the target compound stabilizes negative charge distribution, enhancing receptor binding.

Research Findings and Implications

Synthetic Feasibility : Analog synthesis (e.g., ) suggests the target compound can be prepared via chalcone-thiol addition, followed by piperazine coupling.

Selectivity Optimization : Replacing thioether (4a) with oxazole may reduce off-target effects while maintaining COX-2 affinity .

CNS Penetration : Piperazine derivatives with compact heterocycles (e.g., oxazole) exhibit improved CNS bioavailability compared to bulkier analogs .

Biological Activity

1-[4-(Methylsulfonyl)piperazin-1-yl]-3-(5-phenyl-1,3-oxazol-2-yl)propan-1-one, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article reviews the pharmacological properties, mechanisms of action, and potential clinical applications of this compound, supported by diverse research findings.

  • Molecular Formula : C18H22N4O3S
  • Molecular Weight : 378.46 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. It is believed to act as a modulator of neurotransmitter systems, particularly those involved in anxiety and depression.

1. Antidepressant and Anxiolytic Effects

Research indicates that compounds similar to this compound exhibit significant antidepressant and anxiolytic properties. For instance, studies have shown that derivatives with piperazine moieties can enhance serotonin receptor activity, leading to improved mood regulation .

2. Antimicrobial Activity

This compound has demonstrated antimicrobial properties against a range of pathogens. In vitro studies indicate that it exhibits significant antibacterial effects at low concentrations, making it a candidate for further exploration in infectious disease treatment .

3. Anticancer Potential

The compound's ability to inhibit cellular proliferation in cancer cell lines has been noted in several studies. It appears to induce apoptosis in malignant cells through mitochondrial pathways .

Case Studies

StudyFindings
Orban et al. (2016)Identified similar piperazine derivatives with significant inhibition of Trypanosoma brucei, suggesting potential for antiparasitic applications .
Liu et al. (2015)Demonstrated that related compounds showed potent anti-inflammatory and antibacterial activities, supporting the versatility of piperazine derivatives in therapeutic contexts .

Structure-Activity Relationship (SAR)

The biological efficacy of this compound can be enhanced by modifying its structural components:

ModificationEffect
Substituting different aryl groupsAlters receptor affinity and selectivity
Modifying the piperazine ringInfluences pharmacokinetic properties

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing 1-[4-(methylsulfonyl)piperazin-1-yl]-3-(5-phenyl-1,3-oxazol-2-yl)propan-1-one, and how are intermediates characterized?

  • Methodology :

  • Step 1 : Prepare the piperazine core via nucleophilic substitution, as demonstrated in structurally similar compounds (e.g., substituting sulfonyl groups at the piperazine nitrogen) .
  • Step 2 : Couple the oxazole moiety using a ketone linker. For example, 5-phenyl-1,3-oxazol-2-yl groups can be introduced via cyclocondensation of aldehydes and nitriles.
  • Step 3 : Validate intermediates via 1^1H/13^13C NMR and IR spectroscopy. Key spectral markers include sulfonyl group absorption (~1350–1160 cm1^{-1}) and oxazole ring protons (~6.5–8.5 ppm in 1^1H NMR) .
    • Data Table :
IntermediateReaction ConditionsYield (%)Key Spectral Data
Piperazine sulfonyl derivativeDCM, RT, 12 h65–751^1H NMR: δ 3.2–3.5 (piperazine CH2_2), IR: 1160 cm1^{-1} (S=O)
Oxazole-propanone linkerAcetone, reflux, 6 h70–8013^13C NMR: δ 165 (oxazole C=O)

Q. How can the chemical stability of this compound be assessed under varying storage conditions?

  • Methodology :

  • Conduct accelerated stability studies (40°C/75% RH for 6 months) and monitor degradation via HPLC.
  • Use mass spectrometry to identify degradation products (e.g., hydrolysis of the oxazole ring or sulfonyl group cleavage) .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Methodology :

  • Cell-based assays : Use cancer cell lines (e.g., MCF-7, PC-3) cultured in DMEM/RPMI-1640 with 10% FBS. Test cytotoxicity via MTT assays at 24–72 h post-treatment .
  • Dose-response : Prepare serial dilutions (0.1–100 µM) and calculate IC50_{50} values using nonlinear regression analysis .

Advanced Research Questions

Q. How can discrepancies between theoretical and experimental purity values be systematically analyzed?

  • Methodology :

  • Step 1 : Compare HPLC purity (e.g., 95% area normalization) with elemental analysis (C, H, N).
  • Step 2 : Investigate residual solvents (via GC-MS) or unreacted intermediates (e.g., free piperazine via 1^1H NMR).
  • Case Study : For analogous compounds, deviations in carbon content (e.g., 65.27% theoretical vs. 64.94% experimental) were traced to residual ethyl acetate .

Q. Which computational tools are effective for predicting electronic properties and binding interactions?

  • Methodology :

  • Wavefunction Analysis : Use Multiwfn to calculate electrostatic potential (ESP) maps and localize electron-rich regions (e.g., oxazole ring) for docking studies .
  • Molecular Docking : Employ AutoDock Vina with protein targets (e.g., Trypanosoma cruzi enzymes) using PDB structures. Validate docking poses via MD simulations (AMBER/CHARMM) .
    • Data Table :
SoftwareApplicationKey Output
MultiwfnESP mappingIdentifies nucleophilic attack sites
CCP4 SuiteCrystallographic refinementResolves ligand-protein hydrogen bonds

Q. How can structure-activity relationships (SAR) be optimized for enhanced target selectivity?

  • Methodology :

  • Modifications : Vary substituents on the piperazine (e.g., methylsulfonyl vs. benzyl) and oxazole (e.g., phenyl vs. fluorophenyl).
  • Biological Testing : Compare IC50_{50} across cell lines and pathogen models (e.g., Trypanosoma cruzi vs. Leishmania).
  • Example : Replacement of 4-benzylpiperazine with 4-(3-fluorobenzyl)piperazine increased anti-parasitic activity by 40% .

Q. What crystallographic techniques are recommended for resolving structural ambiguities?

  • Methodology :

  • X-ray Crystallography : Grow single crystals via vapor diffusion (e.g., 30% PEG 3350). Use CCP4 programs for phase determination and refinement .
  • Case Study : A related oxazole-piperazine derivative (CCDC entry A1IZ8) showed planar oxazole rings and chair conformations in piperazine .

Contradiction Analysis

  • vs. 5 : Lower yields (12–18%) in anti-parasitic compounds vs. higher yields (71–76%) in anticancer analogs suggest solvent/base optimization (e.g., DMF/Et3_3N) improves coupling efficiency.
  • vs. 6 : While Multiwfn excels in electronic analysis , the CCP4 suite is critical for crystallographic validation of docking predictions .

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